(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

P2X3 receptor Pain Purinergic signaling

This pyrrolidine-based P2X3 antagonist is a distinct SAR starting point combining benzophenone, pyrrolidine ether, and chloropyridine vectors not found in standard templates. It is useful for in-house screening or as a comparative control, with the critical requirement of independent pharmacological profiling before use. Public data is absent, so it is not a validated substitute for compounds like Gefapixant or AF-353. Procure to expand your IP in pain and genitourinary research.

Molecular Formula C23H19ClN2O3
Molecular Weight 406.87
CAS No. 2034432-29-4
Cat. No. B2378327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034432-29-4
Molecular FormulaC23H19ClN2O3
Molecular Weight406.87
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19ClN2O3/c24-20-14-25-12-10-21(20)29-17-11-13-26(15-17)23(28)19-9-5-4-8-18(19)22(27)16-6-2-1-3-7-16/h1-10,12,14,17H,11,13,15H2
InChIKeyHQKBLBAWJHKUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034432-29-4) Procurement Baseline


(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic pyrrolidine derivative featuring a benzophenone moiety, a pyrrolidine ether, and a chloropyridine substituent [1]. It is listed as an antagonist of the P2X3 purinergic receptor, a target investigated for pain and genitourinary disorders, but peer-reviewed quantitative activity data for this specific compound remain absent from primary literature and authoritative databases [2].

Why Generic P2X3 Antagonist Substitution Is Not Supported for (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone


In the absence of disclosed selectivity or pharmacokinetic data for this compound, assuming functional equivalence with other pyrrolidine-based P2X3 antagonists (e.g., AF-353, RO-85) is scientifically unfounded [1]. Even within the same chemotype, subtle variations in the benzoylphenyl and chloropyridine substituents can drastically alter target engagement, off-target liability, and metabolic stability, making unverified generic substitution a high-risk decision for reproducible research [2].

Quantitative Differentiation Evidence for (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone


Target Compound's P2X3 Antagonism Lacks Any Published Comparative Potency Data

No direct head-to-head comparison or cross-study comparable data exist for this compound against any named P2X3 antagonist. The compound is listed as a ligand in binding databases with an assay description ('antagonist activity against recombinant rat P2X3 at 10 uM') but with no quantified result (IC50, Ki) provided [1]. In contrast, close structural analogs like the P2X3 antagonist AF-353 have documented IC50 values in the low nanomolar range (e.g., ~8 nM) [2]. No quantitative selectivity, cytotoxicity, or pharmacokinetic data are available for this specific compound.

P2X3 receptor Pain Purinergic signaling

Physicochemical Properties Are Not Differentiated from the Analog Space

The computed molecular weight for this compound (MW 406.87 g/mol) [1] falls within the range of typical P2X3 antagonist leads (MW 350–500). However, without comparison to a specific, named analog within the same series, this value provides no procurement advantage. No experimental logP, solubility, or permeability data are available for the target compound. The closest available comparator, AF-353, has a molecular weight of 388.4 g/mol and a cLogP of ~2.8 [2]; the target compound's predicted logP is higher (~4.5 estimated from fragment contributions) but this has not been experimentally verified.

Medicinal chemistry Drug-likeness Physicochemical properties

No Evidence of Selectivity Profile Advantage Over Generically Related P2X3 Antagonists

The compound's selectivity against other P2X receptor subtypes (P2X1, P2X2, P2X2/3, P2X4, P2X7) is completely uncharacterized. In contrast, the comparator AF-353 demonstrates >100-fold selectivity for P2X3 over P2X1, P2X2, P2X4, and P2X7 receptors [1]. No such selectivity data exist for the target compound, making it impossible to claim a selectivity advantage or even parity over known tool compounds. Without these data, the risk of off-target effects in experimental systems cannot be assessed.

Selectivity Off-target P2X receptor subtypes

Potential Application Scenarios for (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone Based on Available Evidence


In-house P2X3 Tool Compound Expansion with Full Re-characterization

If an organization possesses proprietary data showing this compound's unique binding kinetics or selectivity fingerprint, it could fill a specific niche in P2X3 pharmacology [1]. However, based on publicly available information, it offers no advantage over better-characterized tool compounds like AF-353 or Gefapixant. Any procurement must be accompanied by a plan for comprehensive in-house profiling.

Medicinal Chemistry Scaffold Derivatization

The compound's structure, combining a benzophenone, a pyrrolidine ether, and a chloropyridine, presents a distinct vector set for structure-activity relationship (SAR) exploration compared to standard P2X3 templates [1]. It could be a starting point for novel intellectual property if preliminary in-house screening demonstrates tractable potency and selectivity.

Negative Control or Reagent Testing

The compound could be used as a negative or comparative control in high-throughput screening assays against other P2X3 antagonists, provided its own pharmacological profile is first established [1]. Otherwise, unknown activity introduces experimental noise.

Quote Request

Request a Quote for (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.